molecular formula C7H9BrN2O B8559056 N-(5-Bromo-pyridin-2-ylmethyl)-O-methyl-hydroxylamine

N-(5-Bromo-pyridin-2-ylmethyl)-O-methyl-hydroxylamine

Cat. No.: B8559056
M. Wt: 217.06 g/mol
InChI Key: YAUPXJFRPPHCJV-UHFFFAOYSA-N
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Description

N-(5-Bromo-pyridin-2-ylmethyl)-O-methyl-hydroxylamine is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-N-methoxymethanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-10-5-7-3-2-6(8)4-9-7/h2-4,10H,5H2,1H3

InChI Key

YAUPXJFRPPHCJV-UHFFFAOYSA-N

Canonical SMILES

CONCC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-Bromo-2-chloromethyl-pyridine (2 g, 9.709 mmol) in dimethylformamide (30 mL) is added methoxy amine hydrochloride salt (0.973 g, 11.65 mmol) and K2CO3 (3.35 g, 24.27 mmol) at room temperature then heated to 60° C. for 16 hours. Reaction mixture diluted with water and extracted with ethyl acetate. Organic layer is dried over sodium sulphate, solvent is evaporated in vacuo and purified by combiflash using 30% ethyl acetate in hexane as an eluent to afford the title compound (0.6 g). 1HNMR (400 MHz, DMSO-d6) δ: 3.36 (s, 3H), 3.99 (d, J=5.88 HZ, 2H), 7.10 (t, 1H), 7.44-7.46 (dd, J1=8.32 Hz, J2=0.32 Hz, 1H), 7.99-8.02 (dd, J1=2.44 Hz, J2=8.4 Hz, 1H), 8.60-8.61 (dd, J1=2.4 Hz, J2=0.4 Hz, 1H). LC-MS (m/z): [M+H]=217.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.973 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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